Tris(trimethylsilyl) borate

描述

Contextualization within Organoboron and Organosilicon Chemistry Research

Tris(trimethylsilyl) borate (B1201080) is a significant compound within the fields of organoboron and organosilicon chemistry due to its dual nature. nbinno.com It serves as a valuable source of both borate and trimethylsilyl (B98337) groups, making it a versatile intermediate for the synthesis of more complex silicon-boron compounds. nbinno.comgoogle.com In organoboron chemistry, it is utilized in the preparation of other boron reagents, such as boronic acids and boronate esters, which are critical components in reactions like the Suzuki-Miyaura cross-coupling. nbinno.com

In the realm of organosilicon chemistry, the trimethylsilyl groups impart specific properties and reactivity. The compound's utility extends to its role as a precursor for materials that incorporate both silicon and boron, finding use in specialized fields like microelectronics. innospk.com Research into related compounds, such as bulky tris(trimethylsilyl)silylboronate esters, further situates it within a focused area of study centered on creating novel reagents for organic synthesis. acs.org

Significance in Modern Synthetic Chemistry and Materials Science Research

The importance of Tris(trimethylsilyl) borate has grown considerably with advancements in synthetic methodologies and materials science. In synthetic chemistry, it is employed as a multifunctional reagent. One of its key uses is as a protecting group for alcohols, where it forms a stable boronate ester that can be easily removed under mild acidic conditions. nbinno.com This is particularly advantageous for reactions involving sensitive or sterically hindered alcohols. nbinno.com Furthermore, it functions as a reagent for the deoxygenation of carbonyl compounds and can act as a catalyst or stabilizer in certain polymerization reactions. innospk.comnbinno.com

| Application Area | Specific Use of this compound |

| Synthetic Chemistry | Protection of alcohols nbinno.com |

| Preparation of boronic acids and esters nbinno.com | |

| Deoxygenation of carbonyl compounds nbinno.com | |

| Catalyst/stabilizer in polymerization innospk.com | |

| Materials Science | Electrolyte additive in Li-ion batteries evitachem.comsciengine.comccspublishing.org.cncornell.edu |

| Formation of protective CEI films on cathodes innospk.comchemicalbook.comnih.gov | |

| Precursor for silicon-boron materials google.com |

This table summarizes the key applications of this compound in research.

Evolution of Research Perspectives on this compound

Historically, this compound was recognized primarily as a chemical intermediate and a catalyst for polymerization. innospk.comgoogle.com However, over the past two decades, research has significantly pivoted towards its application in energy storage technologies. A substantial body of work now focuses on its role as an electrolyte additive in lithium-ion batteries. sciengine.comnih.govcornell.edursc.org

Initial studies in this area concentrated on the compound's ability to form a protective surface layer on various high-voltage cathodes, such as LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC), LiMn₂O₄, and LiNi₀.₅Mn₁.₅O₄. chemicalbook.comsciengine.comcornell.edu More recent research has delved deeper into the intricate mechanisms of its action. These investigations explore how this compound modifies the electrolyte's solvation structure around lithium ions, which in turn influences the composition and properties of the resulting CEI film. researchgate.net Studies have shown that it can complex with Li⁺ ions and also act as an HF scavenger, preventing acid-driven degradation of the cathode. chemicalbook.comresearchgate.netresearchgate.net The research perspective has thus evolved from simple observation of performance enhancement to a sophisticated, molecular-level understanding of the interfacial chemistry it governs. This has also led to comparative studies with other additives, like tris(trimethylsilyl) phosphite (B83602) (TMSPi), and its exploration in next-generation battery systems, including lithium-sulfur batteries. ccspublishing.org.cnrsc.orgrsc.org

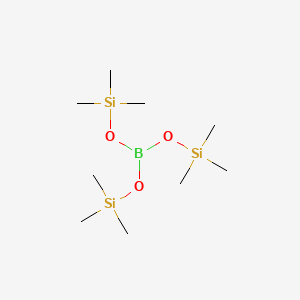

Structure

2D Structure

属性

IUPAC Name |

tris(trimethylsilyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27BO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYKZHPNRDIPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27BO3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063413 | |

| Record name | Silanol, trimethyl-, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-85-3 | |

| Record name | Tris(trimethylsilyl) borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4325-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanol, trimethyl-, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilyl) borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Tris Trimethylsilyl Borate

Advanced Synthetic Routes for High-Purity Tris(trimethylsilyl) Borate (B1201080)

Various methods have been established for the synthesis of tris(trimethylsilyl) borate, each employing different silylating agents and reaction conditions to react with boric acid.

Reaction of Hexamethyldisilazane (B44280) with Boric Acid

One of the most common and effective methods for synthesizing this compound involves the reaction of hexamethyldisilazane with boric acid. evitachem.comgoogle.com In this process, the two reagents are heated and stirred in a reaction vessel. google.com The reaction yields this compound and ammonia (B1221849) as a byproduct, which is typically absorbed with water. google.com This method is noted for its use of safe raw materials, easily controllable reaction, high yield, and the production of a high-purity product that is easy to purify. google.com

Optimization of Reaction Conditions: Temperature and Molar Ratios

The efficiency and yield of the synthesis using hexamethyldisilazane and boric acid are highly dependent on the reaction conditions. google.com The reaction is typically conducted at a temperature range of 60 to 150°C for a duration of 5 to 10 hours. evitachem.comgoogle.com The molar ratio of hexamethyldisilazane to boric acid is also a critical parameter, generally ranging from 1:1 to 4:1. google.com For optimal results, a preferred temperature range is between 90 and 120°C, and a preferred molar ratio of hexamethyldisilazane to boric acid is between 1.5:1 and 2:1. google.com

Table 1: Optimized Reaction Conditions for Hexamethyldisilazane Route

| Parameter | General Range | Preferred Range |

| Reaction Temperature | 60–150°C google.com | 90–120°C google.com |

| Reaction Time | 5–10 hours google.com | Not Specified |

| Molar Ratio (Hexamethyldisilazane:Boric Acid) | 1:1–4:1 google.com | 1.5:1–2:1 google.com |

Purification Techniques: Water Washing, Drying, and Rectification

Following the reaction, a multi-step purification process is employed to obtain high-purity this compound. google.com The crude product is first washed with water, typically distilled water, multiple times (3-6 times) until the aqueous phase reaches a pH value between 6 and 8. google.com After washing, the mixture is allowed to settle, and the organic layer is separated. google.com This organic layer is then dried using a drying agent such as anhydrous magnesium sulfate (B86663), followed by a thorough drying with active molecular sieves. google.com The final step is rectification, or fractional distillation, of the dried organic phase to yield the high-quality this compound product. google.com

Reaction of Trimethylalkoxysilane with Boric Acid in the Presence of Acidic Esterification Catalysts

A method for synthesizing boric acid tris(trimethylsilyl) ester involves mixing boric acid and hexamethyldisilazane and then adding a catalyst, specifically a sulfonic acid type cation dry hydrogen resin. lookchem.com The mixture is heated to 60-80°C under vacuum, which helps in removing the ammonia gas generated during the reaction. lookchem.com After the reaction is complete, the mixture is cooled and filtered. lookchem.com The resulting filtrate, which is the crude this compound, is then purified by reduced pressure rectification to obtain the high-purity product. lookchem.com

Reaction of Trimethylacetoxysilane with Powdered Boric Acid

A method has been developed for the synthesis of high-purity this compound through the reaction of trimethylacetoxysilane with powdered boric acid. lookchem.comresearchgate.net This reaction is carried out at a temperature of 110°C. rsc.org This route is highlighted as a viable method for producing a product with high purity. lookchem.comresearchgate.net

Utilization of Bis(trimethylsilyl)acetamide with Boric Acid and Solvents

High-purity this compound can be synthesized with a high yield (80%) using bis(trimethylsilyl)acetamide (BSA) as the silylating agent. google.com The process involves adding boric acid and a solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a reaction vessel and cooling the mixture. google.com Bis(trimethylsilyl)acetamide is then slowly added while maintaining a low temperature. google.com In a specific example, 67g of boric acid and 134g of DMSO were cooled to 5°C, after which 330.7g of BSA was added while keeping the temperature between 5-10°C. google.com The mixture is then reacted for 1 hour at 15-20°C. google.com Post-reaction, the product is recovered by filtration and layer separation. google.com Impurities are removed by adding water, separating the layers, and then applying a vacuum at 40-45°C for 6 hours to obtain the final product. google.com This method is noted for minimizing byproducts and unreacted boric acid, resulting in a purity of 99.94% and a minimized content of heavy metals. google.com

Table 2: Reaction Conditions for Bis(trimethylsilyl)acetamide Route

| Parameter | Condition |

| Silylating Agent | Bis(trimethylsilyl)acetamide (BSA) google.com |

| Solvent | Dimethyl sulfoxide (DMSO) google.com |

| Initial Temperature | 5°C google.com |

| BSA Addition Temperature | 5–10°C google.com |

| Reaction Temperature | 15–20°C google.com |

| Reaction Time | 1 hour google.com |

| Achieved Yield | 80% google.com |

| Achieved Purity | 99.94% google.com |

By-product Minimization Strategies: Trimethylsilanol (B90980) and Unreacted Boric Acid

A key challenge in the synthesis of this compound is the minimization of by-products, primarily trimethylsilanol, and the removal of unreacted boric acid. A patented method addresses this by reacting boric acid with bis(trimethylsilyl)acetamide (BSA). google.com This process is designed to achieve a high yield of approximately 80% and a purity of 99.94%, with minimal formation of by-products like trimethylsilanol and no residual unreacted boric acid. google.com

The synthesis involves dissolving boric acid in a solvent such as dimethyl sulfoxide (DMSO) and then introducing BSA at a controlled temperature. google.com After the reaction, a filtration step is employed to separate the layers, and the product is recovered from the upper layer. google.com Impurities are further removed through a water washing and vacuum treatment process. google.com Another approach involves the reaction of hexamethyldisilazane with boric acid, which also aims for high yield and purity, with by-product ammonia being removed during the process. google.com The purification process for this method includes water washing, drying, and rectification to obtain a high-quality product. google.com

Table 1: Synthesis Parameters for By-product Minimization

| Parameter | Method 1 (BSA) | Method 2 (Hexamethyldisilazane) |

|---|---|---|

| Reactants | Boric acid, Bis(trimethylsilyl)acetamide (BSA) | Boric acid, Hexamethyldisilazane |

| Solvent | Dimethyl sulfoxide (DMSO) | Not specified |

| Reaction Temp. | 5-20°C | 60-150°C (preferred 90-120°C) |

| Reaction Time | 1 hour | 5-10 hours |

| Purification | Filtration, Water washing, Vacuum treatment | Water washing, Drying, Rectification |

| Reported Yield | 80% google.com | High (not specified) google.com |

| Reported Purity | 99.94% google.com | High google.com |

Heavy Metal Content Minimization in Synthesis

For applications such as in lithium-ion batteries, the minimization of heavy metal content is crucial. google.com The synthetic method utilizing boric acid and BSA has been shown to produce this compound with heavy metal content below reference values. google.com Similarly, the process involving hexamethyldisilazane is described as suitable for producing battery-grade material, implying stringent control over metallic impurities. google.comsigmaaldrich.com The purification steps, including washing and distillation, are critical in removing these trace metal contaminants. google.com

Table 2: Quality Specifications for Industrial this compound

| Specification | Value |

|---|---|

| Assay (GC, %) | ≥99.90 szcheerchem.comszcheerchem.com |

| APHA | ≤20 szcheerchem.comszcheerchem.com |

| Heavy Metals | Below reference value google.com |

Mechanistic Studies of this compound Formation Reactions

The precise mechanism of this compound formation is not extensively documented in a single source but can be inferred from related studies on boron-silicon chemistry.

Investigation of Substituent Exchange Mechanisms in Boron Compounds

The formation of this compound from boric acid and a silylating agent like BSA can be viewed as a type of substituent exchange reaction at the boron center. In these reactions, the hydroxyl groups of boric acid are replaced by trimethylsilyl (B98337) groups. nbinno.com Studies on boron-silicon exchange reactions, such as those between silyl-substituted arenes and boron bromides, have been investigated using density functional theory (DFT) calculations. bohrium.comrsc.org These studies indicate that the reactions proceed through a transition state where the boron atom is attacked by the nucleophilic portion of the silylating agent, leading to the elimination of a leaving group. bohrium.com In the case of this compound synthesis, the oxygen of the hydroxyl group on boric acid likely attacks the silicon atom of the silylating agent, followed by subsequent proton transfer and elimination of by-products.

Nucleophilic Attack of Silyllithium Reagents on Boron Centers

While the common industrial synthesis of this compound may not involve silyllithium reagents, the study of their reaction with boron electrophiles provides insight into the fundamental reactivity of the boron center. The preparation of silylboranes can be achieved through the nucleophilic substitution at a boron center with silyllithium reagents. rsc.orgacs.org This reaction demonstrates the electrophilic nature of the boron atom, which readily accepts a nucleophilic silyl (B83357) group. Mechanistic studies of related reactions, such as the silyl substitution of aryl halides with silyllithium reagents, suggest that the reaction can proceed via a polar halogenophilic attack of the silyl nucleophile. thieme-connect.com In the context of borate synthesis, a similar nucleophilic attack of a silyl species on the boron atom of a borate ester could be a viable, albeit different, mechanistic pathway. A proposed mechanism for the reduction of α,β-epoxyketones using silyllithium reagents involves an initial nucleophilic attack on the carbonyl, triggering a Brook rearrangement. researchgate.net

Lewis Acidity of Silylboranes in Mechanistic Pathways

The Lewis acidity of the boron center is a crucial factor in the mechanistic pathway of silylborane formation and subsequent reactions. The electron-deficient nature of the boron atom in boranes and borate esters makes them susceptible to nucleophilic attack. cardiff.ac.uk In the synthesis of this compound, the Lewis acidic character of the boric acid or its partially silylated intermediates facilitates the reaction with the silylating agent. The Lewis acidity of silylboranes can be influenced by the substituents on both the silicon and boron atoms. wiley.com Studies on the reactivity of silylboranes towards Lewis bases show that coordination of the Lewis base to the Lewis acidic boron center can occur. acs.org This interaction can activate the Si-B bond. rsc.org In the context of synthesis, the interaction of the silylating agent with the boron center is a key step, driven by the Lewis acidity of the boron.

Industrial-Scale Synthesis and Quality Control Challenges

The industrial production of this compound is driven by its use as an electrolyte additive in high-voltage lithium-ion batteries and as an intermediate in organic synthesis. google.comnbinno.com This necessitates a focus on high-purity, large-scale production with stringent quality control.

Key challenges in industrial-scale synthesis include maintaining consistent quality, minimizing by-products, and controlling impurity levels, particularly water and heavy metals. google.compmarketresearch.com The synthesis method using hexamethyldisilazane and boric acid is presented as a viable industrial process due to the use of safe raw materials, ease of reaction control, and high yield. google.com The purification process is critical and typically involves washing with distilled water until a neutral pH is achieved, followed by drying with anhydrous magnesium sulfate and molecular sieves, and finally, vacuum distillation. google.com

For its application in lithium-ion batteries, the product must be of "battery grade," which implies very low levels of impurities that could negatively impact battery performance and safety. sigmaaldrich.com This includes minimizing water content, as it can react with the electrolyte salt, and controlling metallic impurities. sigmaaldrich.comacs.org Manufacturers often provide detailed quality specifications, including high assay by gas chromatography (e.g., ≥99.9%) and low color (APHA). szcheerchem.comszcheerchem.com

Impurity Sensitivity and its Impact on Performance

The performance of this compound, particularly in its application as an electrolyte additive for lithium-ion batteries, is exceptionally sensitive to the presence of impurities. pmarketresearch.comgoogle.com The compound's primary function in this role is to decompose on the cathode surface to form a stable, protective cathode-electrolyte interphase (CEI) film. sciengine.comresearchgate.netresearchgate.net This film prevents the excessive decomposition of the electrolyte, suppresses undesirable side reactions, and reduces the dissolution of transition metals from the cathode, thereby enhancing the battery's cycling stability and lifespan. acs.orgresearchgate.net

The presence of impurities can severely compromise the formation and effectiveness of this protective layer, leading to degraded performance. Common impurities can include unreacted starting materials, by-products from the synthesis, and residual moisture. For example, syntheses using boric acid with silylating agents like hexamethyldisilazane or bis(trimethylsilyl)acetamide can leave behind unreacted boric acid or by-products such as trimethylsilanol (TMS). google.comgoogle.com These substances can alter the chemical composition and morphology of the CEI, potentially creating a less stable or less ionically conductive film, which would increase the battery's internal resistance and reduce capacity retention. researchgate.net

Moisture is a particularly critical impurity, as this compound is hydrolytically sensitive. Water will react with the compound, leading to its decomposition and the formation of boric acid and trimethylsilanol. The specifications for commercial products often include a maximum moisture content, typically around 0.5%. capotchem.com In other synthetic routes that may use reagents like trimethylsilyl chloride, residual chlorides could be introduced into the final product. nbinno.com Chlorides are known to be highly corrosive and can cause significant degradation to battery components. The goal of modern synthesis and purification methods is to minimize such impurities to achieve high-quality, battery-grade material with purity often exceeding 99.9%. google.comszcheerchem.com

Table 1: Potential Impurities in this compound and Their Likely Performance Impact

| Impurity Type | Specific Example | Potential Source | Likely Impact on Performance |

|---|---|---|---|

| Unreacted Starting Material | Boric Acid | Incomplete reaction during synthesis. google.com | Alters CEI composition, may lead to increased impedance. |

| Synthesis By-product | Trimethylsilanol (TMS) | Side reaction or incomplete conversion. google.com | Interferes with proper CEI formation, potentially creating a less effective protective layer. |

| Synthesis By-product | Ammonia | By-product of reaction between boric acid and hexamethyldisilazane. google.com | Can be removed during purification; residual amounts could react with electrolyte components. |

| Residual Reagent | Chloride Ions | Use of chlorine-containing silylating agents like trimethylsilyl chloride. nbinno.com | Corrosive to battery components, leading to cell degradation. |

| Contaminant | Water/Moisture | Inadequate drying of reactants or exposure to atmosphere. capotchem.com | Causes hydrolysis of the product, reducing its efficacy and generating other impurities. |

Raw Material Variability and Purity Tolerances

The quality and purity of this compound are directly contingent on the quality of the raw materials used in its synthesis. pmarketresearch.com Variability in these starting materials presents a significant challenge in consistently producing a high-purity final product suitable for demanding applications. pmarketresearch.com The most common synthetic routes involve the reaction of a boron precursor, typically boric acid, with a silylating agent. google.comgoogle.com

The choice of silylating agent—such as hexamethyldisilazane, bis(trimethylsilyl)acetamide, or trimethylacetoxysilane—can influence the impurity profile of the resulting crude product. google.comgoogle.comlookchem.com For instance, the synthesis from hexamethyldisilazane and boric acid is advantageous as it avoids corrosive by-products, but it requires careful control to drive the reaction to completion and effective purification to remove by-products like ammonia. google.com

To meet the stringent requirements for battery-grade material, raw materials must be of high purity, with minimal content of water and heavy metals. google.com The purification process for the final product, often involving rectification or fractional distillation, is designed to remove any unreacted materials and by-products. google.com Commercial purity tolerances for this compound vary depending on the intended use, with standard grades available at ≥97% or 98% purity. avantorsciences.comthermofisher.com However, for applications in high-voltage lithium-ion batteries, much higher purity is demanded, often 99.9% or greater, to ensure reliable and stable performance. szcheerchem.comsigmaaldrich.com

Table 2: Typical Purity Specifications for Commercial this compound

| Supplier/Grade | Purity (Assay by GC) | Refractive Index (at 20°C) | Key Specifications |

|---|---|---|---|

| Thermo Scientific Chemicals | ≥97.0 % avantorsciences.com | 1.3850 to 1.3870 avantorsciences.com | Conforms to IR spectrum. avantorsciences.com |

| Capot Chemical | ≥98% capotchem.com | Not specified | Moisture ≤ 0.5% capotchem.com |

| Thermo Fisher Scientific | ≥97.5% thermofisher.com | 1.3840-1.3885 thermofisher.com | Clear, colorless liquid. thermofisher.com |

| Sigma-Aldrich | 99% sigmaaldrich.com | n20/D 1.386 sigmaaldrich.com | Quality Level 100. sigmaaldrich.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lithium |

| Boric acid |

| Hexamethyldisilazane |

| Trimethylsilanol |

| Ammonia |

| Trimethylsilyl chloride |

| Bis(trimethylsilyl)acetamide |

| Triethylamine hydrochloride |

Advanced Spectroscopic Characterization and Computational Studies

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of Tris(trimethylsilyl) borate (B1201080) and studying its interactions in solution.

The NMR spectra of Tris(trimethylsilyl) borate are characterized by signals corresponding to the trimethylsilyl (B98337) [(CH₃)₃Si] groups.

¹H NMR: The proton NMR spectrum typically shows a single, sharp resonance for the 27 equivalent protons of the three trimethylsilyl groups.

¹³C NMR: The carbon-13 NMR spectrum displays a signal corresponding to the methyl carbons of the trimethylsilyl groups.

²⁹Si NMR: Silicon-29 NMR provides direct information about the silicon environment. For compounds with silicon bonded to four carbon atoms, resonances are typically found between -4 and +20 ppm pascal-man.com. The specific chemical shift for this compound reflects the Si-O-B linkage. Fourier Transform ¹³C and ²⁹Si NMR spectra are valuable for determining the structure of highly hindered, yet structurally similar, organosilicon compounds umich.edu. The chemical shifts for the trimethylsilyl groups generally appear in a narrow range, making them useful for structural confirmation umich.edu.

Below is a table summarizing typical chemical shift regions for the functional groups found in this compound.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |

| ¹H | (CH ₃)₃Si- | ~0.2 |

| ¹³C | (C H₃)₃Si- | ~1.0 |

| ²⁹Si | (CH₃)₃Si -O- | +10 to +20 |

Note: Exact chemical shift values can vary depending on the solvent and experimental conditions.

While ¹⁰B can be used, ¹¹B NMR is more commonly employed for studying boron compounds due to its higher natural abundance and sensitivity. The ¹¹B NMR spectrum of borate esters provides information about the coordination and chemical environment of the boron atom. For comparison, the related compound trimethyl borate, B(OCH₃)₃, shows a ¹¹B NMR chemical shift of approximately 18.5 ppm, which is characteristic of a trigonal, three-coordinate boron environment. A similar chemical shift is expected for this compound, confirming the B(OR)₃ structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition and chemical states of the top few nanometers of a material diva-portal.orgresearchgate.net. It is particularly valuable for studying the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) films formed in batteries when this compound is used as an electrolyte additive sciengine.comresearchgate.net.

When used as an additive, this compound decomposes on electrode surfaces at high potentials to form a protective film sciengine.comresearchgate.net. XPS analysis of these films reveals the presence of boron and silicon species.

B 1s Spectrum: The presence of a peak in the B 1s region confirms the incorporation of boron into the surface film. The binding energy of this peak can indicate the formation of boron oxides (B₂O₃) or other borate complexes.

Si 2p Spectrum: The Si 2p spectrum shows signals corresponding to silicon-oxygen bonds (Si-O), confirming the participation of the trimethylsilyl groups in the film formation. The trimethylsilyl group can also react with species like hydrogen fluoride (B91410) (HF) in the electrolyte to form trimethylsilyl fluoride researchgate.net.

Other Elements: XPS also detects other elements from the electrolyte and electrode, such as C, O, F, P, and Li. Analysis of the C 1s, O 1s, and F 1s spectra helps to identify the formation of lithium carbonate (Li₂CO₃), lithium fluoride (LiF), and various organic and inorganic polymer species that constitute the protective layer kratos.com.

The table below summarizes typical XPS findings on cathode surfaces in batteries using this compound (TMSB) additive.

| Element (Core Level) | Chemical Species Detected | Significance |

| B (1s) | Boron oxides, Polyborates | Confirms TMSB contribution to the protective film sciengine.com. |

| Si (2p) | Silicon oxides, Si-O compounds | Indicates decomposition of the trimethylsilyl part of TMSB researchgate.net. |

| F (1s) | LiF, LixPFy | Reduced LiF content suggests TMSB scavenges HF researchgate.net. |

| C (1s) | Polycarbonates, Li₂CO₃ | Shows modification of the standard SEI/CEI layer kratos.com. |

XPS results consistently show that the surface film formed from this compound is different and more stable than the one formed in the baseline electrolyte sciengine.comresearchgate.net. This modified, inorganic-rich film effectively suppresses the continuous decomposition of the electrolyte, especially at high voltages sciengine.comautomatsoln.com. This leads to significantly improved electrochemical performance, including:

Reduced Capacity Fading: By protecting the cathode surface, the additive dramatically reduces capacity loss during extended cycling sciengine.comresearchgate.net. For instance, after 150 cycles at a high voltage of 4.7 V, cells with the additive retained about 72% of their capacity, compared to only 35% for cells without it sciengine.com.

Enhanced Interfacial Stability: The stable film minimizes side reactions between the electrode and the electrolyte, leading to lower impedance growth and a more stable interface over time researchgate.netresearchgate.net.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical system, such as a battery utexas.edumdpi.com. It is highly effective for studying the properties of the SEI/CEI film and the charge-transfer kinetics at the electrode-electrolyte interface escholarship.org.

In studies involving this compound, EIS measurements are performed on cells after a certain number of cycles sciengine.com. The resulting Nyquist plots typically show semicircles whose diameters correspond to different resistances in the cell.

SEI/CEI Resistance (R_f): This resistance is associated with the migration of lithium ions through the surface film on the electrode.

Charge-Transfer Resistance (R_ct): This relates to the kinetics of the electrochemical reaction (lithium intercalation/deintercalation) at the interface.

Studies consistently demonstrate that the addition of this compound leads to significantly smaller semicircles in the Nyquist plot compared to the baseline electrolyte, especially after extensive cycling sciengine.comresearchgate.netresearchgate.net. This indicates a lower and more stable interfacial impedance. The improved interfacial dynamics are attributed to the formation of a thinner, more uniform, and stable protective film derived from the additive, which facilitates Li⁺ ion transport while preventing electrolyte degradation researchgate.net.

The table below summarizes the impact of this compound on interfacial impedance as measured by EIS.

| Parameter | Without Additive | With this compound Additive | Interpretation |

| Interfacial Resistance (R_f + R_ct) | Increases significantly with cycling | Remains relatively low and stable | The additive forms a stable, low-resistance film that prevents impedance growth sciengine.comresearchgate.net. |

| Capacity Retention | Poor, especially at high voltage | Significantly improved | Lower impedance correlates directly with better cycling stability and capacity retention sciengine.comresearchgate.net. |

Analysis of Charge Transfer Resistance and Interfacial Films

The use of this compound (TMSB) as an electrolyte additive has been shown to influence the formation of interfacial films and the associated charge transfer resistance, particularly at the cathode-electrolyte interface (CEI). The decomposition of TMSB on the electrode surface contributes to the formation of a stable, thin, and dense CEI film. This film, often rich in borate and silicon-containing species like Si-O and B-O bonds, plays a crucial role in suppressing the continuous oxidative decomposition of the electrolyte. researchgate.netresearchgate.netnih.gov By creating a protective layer, the additive effectively mitigates undesirable side reactions between the electrolyte and the cathode material. nih.gov

Interactive Table: Effect of TMSB on Electrochemical Performance

This table is interactive. Click on headers to sort.

| Additive Concentration | Capacity Retention after 200 cycles | Cell Resistance | Interfacial Film Characteristics |

|---|---|---|---|

| 0 wt.% (Baseline) | 84.4% researchgate.net | Higher | Less stable, thicker film |

Potential-Resolved In-Situ Electrochemical Impedance Spectroscopy

Potential-resolved in-situ electrochemical impedance spectroscopy (EIS) is a powerful technique used to investigate the dynamic changes at the electrode-electrolyte interface as a function of the electrode potential. Studies utilizing this method have provided insights into how this compound affects the formation and properties of the cathode electrolyte interface (CEI) film in lithium-ion batteries. researchgate.net59.75.36 This technique allows for the deconvolution of different electrochemical processes occurring at the interface, such as charge transfer and ion diffusion through the surface films. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.govlongdom.org It is widely employed to predict the molecular properties, structure, and reactivity of compounds like this compound. nih.gov DFT calculations, often using functionals like B3LYP, are instrumental in optimizing molecular geometries to their lowest energy state and calculating various reactivity descriptors. nih.govlongdom.org These descriptors, including chemical potential, hardness, and electrophilicity, help in understanding the chemical behavior of the molecule in different environments. nih.gov

In the context of electrolyte additives, DFT is used to determine properties like oxidation potential. researchgate.net For instance, calculations have shown that borate-containing additives can have a higher oxidation activity than the baseline electrolyte, meaning they decompose preferentially on the cathode surface. researchgate.net This selective decomposition is key to forming a protective CEI. researchgate.net The electron-deficient nature of the central boron atom in borate compounds, a feature that can be analyzed with DFT, allows them to form complexes with anions, thereby stabilizing the electrolyte. researchgate.net Computational models based on DFT support experimental observations by providing reaction energies and structural information that elucidate the mechanisms of action. acs.org

Quantum Chemistry Calculations for Lithium-Ion Solvation Structures

Quantum chemistry calculations are essential for understanding the interactions between lithium ions (Li⁺) and solvent molecules or additives at a molecular level. researchgate.netnih.govescholarship.org These calculations, which can be performed using DFT with an implicit solvation model, provide detailed information on the structure and thermodynamics of Li⁺ solvation shells. researchgate.netnih.govchemrxiv.org The composition and stability of this primary solvation sheath are critical as they directly influence the de-solvation process during Li⁺ intercalation and the subsequent formation of the solid electrolyte interphase (SEI) and CEI.

For this compound, quantum chemistry calculations have revealed that the TMSB molecule readily complexes with Li⁺ ions. researchgate.net This interaction alters the Li⁺ solvation structure by weakening the intermolecular forces between the lithium ion and the primary solvent molecules, such as ethylene (B1197577) carbonate (EC). researchgate.net This adjustment of the solvation environment is beneficial for cycling performance, as it facilitates the formation of a thin, dense, and protective CEI containing Si-O and B-O bonds. researchgate.net By providing insights into these fundamental interactions, quantum chemistry calculations help to explain the mechanism behind the improved battery performance observed with the TMSB additive. researchgate.net59.75.36

Molecular Dynamics Simulations in Electrolyte Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comnih.gov In the field of electrolytes, MD simulations provide fundamental insights into the structural and transport properties of the system, such as ion coordination, solvation shell structure, and diffusion coefficients. researchgate.netnih.govmdpi.com By simulating the trajectories of particles, MD can reveal macroscopic properties and dynamic processes that are difficult to observe experimentally. researchgate.netmdpi.com

The application of MD simulations to electrolyte systems containing additives like this compound allows researchers to visualize how these molecules influence the behavior of the electrolyte as a whole. Simulations can show how the additive alters the solvation structure of lithium ions and the mobility of different species within the electrolyte. nih.govresearchgate.net For example, simulations have shown that the addition of certain components can enhance the dynamics of anions, which in turn improves the diffusion of lithium ions. nih.gov Advanced techniques now combine MD with Neural Network Potentials trained on DFT data to achieve quantum chemical accuracy over longer simulation timescales, enabling more precise predictions of electrolyte properties. youtube.com

Elucidation of Additive Working Mechanisms through Computational Modeling

Computational modeling, integrating methods like DFT and MD simulations, is a powerful tool for elucidating the complex working mechanisms of electrolyte additives such as this compound. researchgate.net These models provide a molecular-level understanding that connects the chemical properties of the additive to the macroscopic improvements in battery performance. acs.org

For TMSB, computational modeling has been instrumental in confirming its multi-faceted mechanism of action. Models show that TMSB has a low oxidation potential, leading to its preferential decomposition on the cathode surface to form a protective CEI. researchgate.net Quantum chemistry calculations further reveal that TMSB modifies the Li⁺ solvation sheath, weakening the bond between Li⁺ and solvent molecules. researchgate.net This altered solvation structure facilitates the formation of a more effective, thin, and uniform CEI. researchgate.net The models also support the role of the trimethylsilyl groups in scavenging harmful species like HF, which prevents the degradation of cathode materials. researchgate.net By combining various computational approaches, a comprehensive picture emerges of how TMSB stabilizes the electrode-electrolyte interface, reduces impedance, and ultimately enhances the cycle life and performance of lithium-ion batteries. researchgate.netresearchgate.net

Research on Tris Trimethylsilyl Borate As an Electrolyte Additive in Energy Storage Systems

Applications in Lithium-Ion Batteries

In lithium-ion batteries (LIBs), Tris(trimethylsilyl) borate (B1201080) (TMSB) is primarily utilized as a cathode-film-forming additive. sigmaaldrich.com Its incorporation into the electrolyte, even in small quantities, has been shown to create a protective surface layer on the cathode, known as the solid-electrolyte interphase (SEI) or cathode-electrolyte interphase (CEI). sigmaaldrich.com This interfacial film is crucial for stabilizing the battery chemistry, especially in high-voltage systems.

A primary benefit of using TMSB as an electrolyte additive is the significant improvement in the cycling performance and capacity retention of lithium-ion cells. The protective layer derived from TMSB mitigates undesirable side reactions between the electrolyte and the cathode surface, which are a primary cause of capacity fade over repeated charge-discharge cycles. sigmaaldrich.com This stabilization leads to a longer operational life for the battery.

The performance-enhancing effects of TMSB are particularly pronounced under stressful operating conditions, such as high voltage and elevated temperatures. Research has demonstrated that TMSB can dramatically reduce capacity fading when cells are cycled at high cut-off voltages and temperatures. For instance, in Li/LiCo1/3Ni1/3Mn1/3O2 cells cycled at a high voltage of 4.7 V and an elevated temperature of 60°C, the addition of 1 wt% TMSB resulted in a capacity retention of approximately 72% after 150 cycles, a significant improvement over the 35% retention observed in the baseline electrolyte. sciengine.com Similarly, for LiMn2O4 cathodes, adding 0.5 wt% TMSB to the electrolyte substantially improves capacity retention at 55°C. researchgate.net This is attributed to the formation of a stable CEI that is robust even under these demanding conditions, suppressing electrolyte decomposition and protecting the electrode's surface structure. sciengine.com

The efficacy of Tris(trimethylsilyl) borate has been documented across a range of important cathode materials:

LiNi0.5Co0.2Mn0.3O2 (NCM523): In LiNi0.5Co0.2Mn0.3O2/graphite cells operated at a high voltage of 4.4 V, the inclusion of TMSB in the electrolyte led to a capacity retention of about 92.3% after 150 cycles. researchgate.net This stands in stark contrast to the cell without the additive, which retained only 28.5% of its initial capacity. researchgate.net

LiMn2O4: For LiMn2O4-based cells, which are known to suffer from capacity fading, especially at higher temperatures, the addition of 0.5 wt% TMSB significantly enhances capacity retention at both room temperature and 55°C. researchgate.net This improvement is linked to the formation of a protective CEI on the electrode surface. researchgate.net

LiNi1/3Mn1/3Co1/3O2 (NMC111): The use of 1 wt% TMSB in Li/LiNi1/3Mn1/3Co1/3O2 cells operating up to 4.7 V dramatically reduces capacity loss. sciengine.com After 150 cycles, capacity retention was near 72% with TMSB, compared to just 35% without it. sciengine.com

LiNi0.8Co0.1Mn0.1O2 (NCM811): In studies involving Ni-rich NCM811 cathodes, TMSB has been shown to influence the Li⁺ solvation structure, which in turn aids the formation of the protective CEI film. researchgate.net The additive undergoes preferential oxidation to form a thin CEI layer that suppresses electrolyte decomposition at high potentials. researchgate.net

LiNi0.5Mn1.5O4 (LNMO): For high-voltage spinel LiNi0.5Mn1.5O4 cathodes operating around 5 V, TMSB is highly effective. In one study, cells with 1.0 wt.% TMSB demonstrated a superior capacity retention of 95.3% after 200 cycles, compared to 84.4% for cells with the baseline electrolyte. iaea.orgresearchgate.net The additive also improved performance after storage at 60°C. iaea.org

Table 1: Impact of this compound (TMSB) on Cathode Performance

| Cathode Material | Test Conditions | Cycles | Capacity Retention (with TMSB) | Capacity Retention (without TMSB) | Source(s) |

|---|---|---|---|---|---|

| LiNi0.5Co0.2Mn0.3O2 | 3.0–4.4 V | 150 | ~92.3% | 28.5% | researchgate.net |

| LiNi1/3Mn1/3Co1/3O2 | Up to 4.7 V, RT & 60°C | 150 | ~72% | ~35% | sciengine.com |

| LiNi0.5Mn1.5O4 | 5 V application | 200 | 95.3% | 84.4% | iaea.orgresearchgate.net |

The mechanism behind the improved performance is the formation and stabilization of a protective film on the cathode surface. researchgate.net This layer, referred to as the Cathode Electrolyte Interphase (CEI), acts as a physical and electrical barrier between the highly oxidative cathode material and the organic electrolyte. unamur.be The film formed from TMSB is described as stable, compact, and thinner than the interfacial layer formed from the decomposition of standard electrolytes. researchgate.netiaea.org

The TMSB-derived CEI film effectively suppresses the continuous and undesirable decomposition of the electrolyte, particularly the carbonate solvents like ethylene (B1197577) carbonate (EC), at high voltages. sciengine.comresearchgate.net By preventing direct contact between the electrolyte and the cathode, the film inhibits these oxidative side reactions. sigmaaldrich.com Furthermore, the protective layer helps to reduce the dissolution of transition metals (such as Mn and Ni) from the cathode material into the electrolyte, a degradation process that contributes significantly to capacity loss and increased impedance. iaea.org The suppression of these degradative processes leads to lower interfacial impedance and more stable long-term cycling. sigmaaldrich.comresearchgate.net

The formation of the protective CEI is initiated by the preferential oxidation of the TMSB additive on the cathode surface during the initial charging cycles. sciengine.com Computational and experimental data, such as linear sweep voltammetry, show that TMSB has a lower oxidation potential compared to the carbonate solvents in the electrolyte. sciengine.com Specifically, the Highest Occupied Molecular Orbital (HOMO) energy of TMSB is higher than that of the EC solvent, indicating it is more susceptible to oxidation. sciengine.com This electrochemical behavior ensures that TMSB decomposes first, forming a stable, passivating film that protects the electrolyte from further decomposition at higher potentials. sciengine.com

Cathode Electrolyte Interphase (CEI) and Solid Electrolyte Interphase (SEI) Film Formation and Stabilization

Influence on Ionic Conductivity and Impedance

The mechanism behind this improvement is partly attributed to the electron-deficient nature of the boron atom in TMSB. It can interact with and adsorb electron-rich anions like F⁻ and PFₓ⁻ from the lithium salt (e.g., LiPF₆). unamur.be This interaction can promote the dissociation of the lithium salt, potentially increasing the concentration of free Li⁺ ions available for conduction. researchgate.net By forming these polyanionic groups, TMSB helps to release more active Li⁺, which can enhance the ionic conductivity of the electrolyte. unamur.be

Electrochemical Impedance Spectroscopy (EIS) results from various studies confirm that cells containing the TMSB additive exhibit significantly smaller interfacial impedances after cycling, especially at elevated temperatures, compared to cells without the additive. researchgate.net This indicates the formation of a more stable and less resistive interface, which facilitates easier charge transfer. The reduction of impedance and polarization within the cell is a key benefit of using TMSB. researchgate.net

Table 1: Effect of TMSB on Interfacial Impedance

| Battery System | Condition | Observation with TMSB Additive | Reference |

|---|---|---|---|

| LiFePO₄-based battery | After cycling at 55°C | Significantly smaller interfacial impedance | researchgate.net |

| Li-Se battery | During cycling | Reduced interface impedance | unamur.be |

Compositional Analysis of Interfacial Films (e.g., Si-O, B-O bonds)

The addition of this compound to the electrolyte leads to its participation in the formation of the cathode electrolyte interphase (CEI). TMSB is preferentially oxidized on the cathode surface, creating a protective film. repec.orgsciengine.com This film is crucial for stabilizing the interface between the cathode and the electrolyte, particularly at high voltages. researchgate.netsciengine.com

Compositional analysis of this film, often conducted using X-ray Photoelectron Spectroscopy (XPS), reveals the presence of specific chemical bonds derived from the decomposition of TMSB. Studies have identified the formation of compounds containing Si-O and B-O bonds within the CEI layer. researchgate.net For instance, the detection of C–Si–O bonds on the surface of cycled cathodes confirms that TMSB decomposes and integrates into the interfacial film. sciengine.com

The resulting CEI is described as a thin, dense, and robust layer. researchgate.netresearchgate.net This borate-rich interphase effectively suppresses the further decomposition of the electrolyte solvents, such as ethylene carbonate (EC), on the cathode surface at high potentials. sciengine.comresearchgate.net The presence of these silicon and boron-containing species modifies the composition of the CEI, making it more effective at protecting the cathode material from undesirable side reactions. sciengine.com

Table 2: Key Components in CEI Film from TMSB

| Detected Bond/Species | Analytical Technique | Implication | Reference |

|---|---|---|---|

| Si-O bonds | XPS | Decomposition of TMSB and incorporation into CEI | researchgate.net |

| B-O bonds | XPS | Formation of a borate-rich protective layer | researchgate.net |

Suppression of Self-Discharge Mechanisms

A significant advantage of using this compound as an electrolyte additive is its ability to effectively suppress the self-discharge of charged cathodes, particularly those operating at high potentials like LiNi₀.₅Mn₁.₅O₄ and LiNi₁/₃Co₁/₃Mn₁/₃O₂. repec.orgsci-hub.st In the absence of TMSB, these charged cathodes can suffer from severe self-discharge, leading to a rapid voltage drop and structural collapse of the cathode material when in contact with a standard electrolyte. repec.orgsci-hub.st

The primary mechanism for this suppression is the preferential oxidation of TMSB on the cathode surface. repec.orgsci-hub.st TMSB has a higher highest occupied molecular orbital (HOMO) energy compared to the electrolyte solvents, causing it to be oxidized first. researchgate.net This oxidation process forms a stable solid electrolyte interphase (SEI) film on the cathode. repec.orgsci-hub.st This film acts as a protective barrier, preventing direct contact between the highly reactive charged cathode material and the electrolyte. repec.org By isolating the cathode, the film inhibits the parasitic reactions that cause self-discharge. repec.orgsci-hub.st For example, after 20 days of storage, the voltage of a charged LiNi₀.₅Mn₁.₅O₄ cathode in a standard electrolyte dropped from 4.7 V to 0.5 V, while in the TMSB-containing electrolyte, the voltage remained almost unchanged. sci-hub.st

Interaction with Charged Cathode Materials

The self-discharge process stems from direct interaction and undesirable side reactions between the charged cathode material and the electrolyte components. repec.org During high-voltage charging, reactive species like superoxides can form in the cathode structure. researchgate.net These species can then react with the electrolyte, leading to its decomposition and the loss of stored energy, manifesting as self-discharge. researchgate.netrepec.org

This compound intervenes by modifying the cathode-electrolyte interface. The protective layer formed from TMSB oxidation physically separates the charged cathode from the bulk electrolyte. repec.org This film is effective in suppressing the side reactions associated with the electrolyte and the reactive oxygen species generated at the cathode during charging. researchgate.net By preventing this direct interaction, the structural integrity of the cathode is better preserved, and the continuous decomposition of the electrolyte is halted, thus effectively suppressing the self-discharge mechanism. repec.orgsci-hub.st

Lithium-Ion Solvation Structure Modification

Recent research has shown that this compound can modify the Li⁺ solvation structure within the electrolyte, which has profound effects on battery performance. researchgate.net The TMSB additive has been found to easily complex with lithium ions (Li⁺). researchgate.net

This complexation alters the immediate chemical environment of the lithium ions. In a standard electrolyte, Li⁺ ions are typically solvated by multiple solvent molecules, such as ethylene carbonate (EC). The formation of a complex between TMSB and Li⁺ changes this arrangement, influencing the interactions between the lithium ion and the surrounding solvent molecules. researchgate.net

Weakening Intermolecular Forces with Solvents

A key consequence of the Li⁺-TMSB complexation is the weakening of the intermolecular forces between the lithium ions and the solvent molecules. researchgate.net Specifically, the interaction between Li⁺ and ethylene carbonate is diminished. researchgate.net By drawing the Li⁺ into a complex, TMSB effectively reduces the strength of the solvation shell that would normally be dominated by EC molecules. This alteration of the Li⁺ solvation sheath is believed to be beneficial for the battery's cycling performance. researchgate.net

Impact on Li⁺ Ion Transfer

The modification of the lithium-ion solvation structure directly impacts the transfer of Li⁺ ions to and from the electrode surface. The altered solvation shell resulting from the presence of TMSB facilitates a more efficient Li⁺ transfer process. researchgate.net

This improved ion transfer is linked to the formation of a thin and dense CEI film containing Si-O and B-O bonds, which is a direct result of the changed Li⁺ solvation structure. researchgate.net This specific CEI composition is more favorable for the transport of Li⁺ ions compared to the thicker, more resistive films that can form in standard electrolytes. sciengine.comresearchgate.net Consequently, the lower charge transfer resistance and higher Li⁺ ion diffusion coefficient observed in systems with TMSB can be partly attributed to these beneficial changes in the Li⁺ solvation environment and the resulting high-quality CEI. researchgate.netresearchgate.net

Comparison with Other Silyl-Based Additives (e.g., Tris(trimethylsilyl) phosphite (B83602), Tris(trimethylsilyl) phosphate)

In the realm of electrolyte additives, silyl-based compounds are a prominent class of materials known for their ability to improve battery performance. Besides this compound (TMSB), other notable examples include Tris(trimethylsilyl) phosphite (TMSPi) and Tris(trimethylsilyl) phosphate (B84403) (TMSPa). While all three share the presence of trimethylsilyl (B98337) groups, their core atoms (boron, phosphorus in different oxidation states) lead to distinct electrochemical behaviors and mechanisms of action.

A key function of these additives is to form a stable cathode electrolyte interphase (CEI) layer, particularly in high-voltage applications where conventional electrolytes are prone to decomposition. diva-portal.org TMSB, for instance, has been shown to create a protective film on the cathode surface, which is crucial for stabilizing the electrode/electrolyte interface. nih.gov Similarly, TMSPi is known to oxidize on the cathode surface before the electrolyte solvents, contributing to the formation of a stable CEI. diva-portal.org

One of the primary differences lies in their reactivity and the composition of the resulting surface films. TMSPi, for example, has been observed to effectively mitigate the generation of harmful gases like POF₃ and PF₅, which can arise from the decomposition of the common LiPF₆ salt in the electrolyte. acs.org This is attributed to its ability to reduce the acidity in the electrolyte. acs.org Both TMSPa and TMSPi have demonstrated the potential to decrease impedance buildup in lithium-ion batteries. acs.org

The choice between these additives often depends on the specific battery chemistry and operating conditions. For instance, in Li[Ni₁/₃Mn₁/₃Co₁/₃]O₂/graphite cells, the addition of vinylene carbonate (VC) to electrolytes containing either TMSPa or TMSPi was found to improve coulombic efficiency and reduce charge end-point capacity slippage. researchgate.net However, studies have suggested that TMSPi may be a better additive than TMSPa when used in conjunction with VC for these types of cells. researchgate.net

The trimethylsilyl groups in all these additives can react with hydrogen fluoride (B91410) (HF), a detrimental species formed from the hydrolysis of LiPF₆, to produce trimethylsilyl fluoride. researchgate.net This scavenging effect helps to prevent the acid-driven degradation of the cathode material.

Interactive Table: Comparison of Silyl-Based Additives

| Additive | Core Atom | Key Function | Noted Benefits |

| This compound (TMSB) | Boron | CEI formation, HF scavenging | Stabilizes cathode/electrolyte interface, improves cycling stability. nih.gov |

| Tris(trimethylsilyl) phosphite (TMSPi) | Phosphorus (III) | CEI formation, gas suppression | Mitigates POF₃/PF₅ generation, reduces impedance. diva-portal.orgacs.org |

| Tris(trimethylsilyl) phosphate (TMSPa) | Phosphorus (V) | CEI formation, impedance reduction | Decreases impedance buildup in cells. acs.org |

Applications in Lithium-Sulfur Batteries

While direct research on this compound in lithium-sulfur (Li-S) batteries is emerging, valuable insights can be drawn from studies on analogous lithium-selenium (Li-Se) batteries, which share similar electrochemical principles.

In Li-Se batteries, the addition of TMSB to the electrolyte has been shown to significantly improve both rate capability and long-term cycling stability. For example, a system containing 1 wt% TMSB exhibited a high specific discharge capacity of 462 mAh g⁻¹ at a rate of 1 C after 500 cycles. unamur.be This represented a 130% improvement compared to a cathode operating without the additive. unamur.be The enhanced performance is attributed to the improved compatibility between the electrode and the electrolyte, which leads to a reduction in interfacial impedance. unamur.be

Applications in Sodium-Ion Batteries

This compound has also been investigated as a beneficial additive in sodium-ion batteries (SIBs), particularly in novel electrolyte formulations.

In SIBs utilizing an ultralow-concentration electrolyte (e.g., 0.3 M NaPF₆), the formation of stable interfacial layers on both the anode and cathode is critical for long-term performance. nih.gov The use of TMSB, often in conjunction with another additive like sodium difluoro(oxalato)borate (NaDFOB), has been demonstrated to be effective in constructing these protective films. nih.gov These films help to mitigate the parasitic reactions that can occur at the electrode surfaces, which are often exacerbated in low-salt concentration electrolytes. nih.gov

The practical benefit of these interface films is a significant improvement in the cycling performance of sodium-ion batteries. For instance, in a hard carbon/NaNi₁/₃Fe₁/₃Mn₁/₃O₂ full cell, the addition of 2.0 wt% NaDFOB and 1.0 wt% TMSB to a 0.3 M NaPF₆ electrolyte increased the capacity retention from a mere 17% to 83% after 200 cycles at room temperature. nih.gov This demonstrates the profound impact of TMSB in enabling stable cycling in cost-effective, low-concentration electrolyte systems. nih.gov

Research on Tris Trimethylsilyl Borate in Organic Synthesis and Catalysis

Utilization as a Versatile Reagent in Organic Synthesis

Tris(trimethylsilyl) borate (B1201080) is recognized for its versatility, acting as a source of both boron and trimethylsilyl (B98337) moieties. nbinno.com This dual functionality makes it a valuable tool for a variety of synthetic operations, including the protection of alcohols, the preparation of other important boron-containing reagents, deoxygenation reactions, and facilitating molecular rearrangements. nbinno.com Its stability and ease of handling further contribute to its appeal among synthetic chemists. nbinno.com

The protection of hydroxyl groups is a common and often necessary step in multi-step organic synthesis to prevent unwanted side reactions. Tris(trimethylsilyl) borate serves as an effective reagent for the protection of alcohols through the formation of a stable boronate ester. nbinno.com This reaction is particularly advantageous for the protection of alcohols that are sensitive or sterically hindered. nbinno.com The resulting boronate ester is stable under various reaction conditions but can be readily cleaved to regenerate the alcohol under mild aqueous acidic conditions, a crucial feature for a good protecting group. nbinno.com

The general transformation can be represented as follows: R-OH + B(OSi(CH₃)₃)₃ → R-O-B(OSi(CH₃)₃)₂ + HOSi(CH₃)₃

This method provides an alternative to other alcohol protection strategies, showcasing the utility of borate-based reagents in functional group manipulation.

This compound is a convenient starting material for the synthesis of other valuable boron reagents, such as boronic acids (RB(OH)₂) and boronate esters (RB(OR')₂). nbinno.com These compounds are fundamental building blocks in modern organic synthesis, most notably in cross-coupling reactions. The utility of this compound in this context stems from its ability to act as a boron source that can be readily functionalized.

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. Boronic acids and their corresponding esters, which can be prepared from this compound, are key substrates in these reactions. nbinno.com The ability to generate a wide array of functionalized boronic acids and esters indirectly from this compound highlights its importance in expanding the scope and accessibility of this powerful C-C bond-forming methodology.

Table 1: Key Features of Boron Reagents in Suzuki-Miyaura Coupling

| Feature | Description |

|---|---|

| Stability | Boronic acids and esters are generally stable to air and moisture, making them easy to handle. |

| Functional Group Tolerance | The reaction conditions are typically mild, allowing for the presence of a wide variety of functional groups in the coupling partners. |

| Low Toxicity | Boron-containing byproducts are generally considered to have low toxicity, making the process environmentally benign. |

| Availability | A wide range of boronic acids and esters are commercially available or can be readily synthesized. |

This compound has been identified as a reagent capable of deoxygenating carbonyl compounds, such as aldehydes and ketones, to their corresponding hydrocarbons. nbinno.com This transformation is a reductive process that replaces a carbon-oxygen double bond with two carbon-hydrogen bonds. The reaction proceeds through a boron-mediated reduction mechanism. In this process, the trimethylsilyl group functions as a source of hydride (a hydrogen atom with two electrons), which is transferred to the carbonyl carbon. nbinno.com This application provides a method for the complete removal of a carbonyl functional group, which can be a crucial step in the synthesis of complex organic molecules.

Molecular rearrangements are powerful reactions that allow for the significant alteration of a carbon skeleton in a single step. The Ireland-Claisen rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. This reaction typically involves the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate.

This compound can function as a Lewis acid catalyst in such rearrangement reactions. nbinno.com Lewis acids are known to coordinate to carbonyl oxygens, thereby activating the substrate and facilitating the rearrangement. In the context of the Ireland-Claisen rearrangement, the electron-deficient boron center of this compound can interact with the ester, promoting the formation of the necessary intermediate and the subsequent nrochemistry.comnrochemistry.com-sigmatropic shift. nbinno.com This catalytic role allows for the formation of new carbon-carbon bonds under potentially milder conditions.

Preparation of Boron Reagents (e.g., Boronic Acids, Boronate Esters)

Catalytic Applications

Beyond its use as a stoichiometric reagent, this compound also exhibits catalytic properties in certain organic reactions. researchgate.net It has been noted for its use as a catalyst in polymerization processes. researchgate.net While much of the recent research focus has been on its application as an electrolyte additive in lithium-ion batteries, its catalytic potential in mainstream organic synthesis continues to be an area of interest. The Lewis acidic nature of the boron center is the primary driver of its catalytic activity, enabling it to activate substrates in a variety of transformations.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | B(OSi(CH₃)₃)₃ |

| Boronic Acid | RB(OH)₂ |

| Boronate Ester | RB(OR')₂ |

| Palladium | Pd |

| Aldehyde | RCHO |

Polymerization Catalyst

This compound, B(OSiMe₃)₃, serves as a catalyst in various polymerization processes. researchgate.net Its utility in this field is noted in patent literature, where it is identified as a catalyst for polymerization reactions, among other applications like its use as an intermediate for silicon-boron compounds and in microelectronics. google.com The compound is also used as a monomer and comonomer in the production of polyorganyl borosiloxane caoutchoucs, where it helps to improve the technical parameters of the resulting polymers. researchgate.net While detailed kinetic studies or extensive data tables on its catalytic performance in specific polymerization reactions are not broadly available in the primary literature, its role is established as an initiator or catalyst in creating specialized polymers. For instance, it has been suggested for use in polymer electrolytes to suppress capacity reduction in batteries when stored in a charged state. google.com

Table 1: Applications of this compound in Polymer Science

| Application Area | Role of this compound | Reference |

| General Polymerization | Catalyst | google.com |

| Polyorganyl Borosiloxane Production | Monomer and Comonomer | researchgate.net |

| Polymer Electrolytes | Electrolyte Component | google.com |

Role as a Lewis Acid Catalyst in Specific Organic Transformations

The utility of this compound extends to its function as a Lewis acid catalyst in organic synthesis. nbinno.com Lewis acids are crucial in a variety of chemical reactions for activating substrates. Organoboron compounds, in general, are recognized for their Lewis acidic nature, which allows them to catalyze a wide range of transformations, including dehydrations, acylations, and cycloadditions. nih.gov

This compound specifically has been identified as a catalyst in rearrangement reactions. A notable example is its use in the Ireland-Claisen rearrangement, where it facilitates the migration of an allyl or benzyl (B1604629) group to an adjacent carbon, leading to the formation of a new carbon-carbon bond. nbinno.com Its versatility stems from its ability to act as a source of both boron and trimethylsilyl groups. nbinno.com While highly electron-deficient organoboranes like B(C₆F₅)₃ are more commonly cited for their strong Lewis acidity, thieme-connect.comnih.gov this compound provides a milder alternative for specific transformations.

Table 2: Examples of Organic Transformations Catalyzed by this compound

| Reaction Type | Role of Catalyst | Specific Example | Reference |

| Rearrangement | Lewis Acid Catalyst | Ireland-Claisen Rearrangement | nbinno.com |

Comparison with other Borate-based Ligands in Catalysis (e.g., Tris(pyridyl)borates)

In the realm of catalysis, borate-based ligands are diverse in structure and function. A comparison between this compound and scorpionate-type ligands like Tris(pyridyl)borates reveals significant differences in their catalytic roles.

This compound is a simple borate ester. Its catalytic activity primarily derives from the Lewis acidic nature of the boron center. It is not typically used as a ligand to coordinate with a metal center; instead, it acts directly as a catalyst or reagent. nbinno.com

In contrast, Tris(pyridyl)borates (Tpyb) are tripodal, tridentate "scorpionate" ligands. rsc.orgrsc.org These ligands coordinate to a metal center, and the resulting metal complex is the active catalyst. The properties of the Tpyb ligand—such as its strong electron-donating nature and steric bulk—can be tuned by modifying the pyridyl groups to influence the stability and reactivity of the metal catalyst. rsc.orgresearchgate.net Compared to the more established Tris(pyrazolyl)borates (Tp), Tris(pyridyl)borates are generally more electron-donating and can offer enhanced stability to the metal complex. rsc.orgrsc.org This class of ligands has been used to control activity and enhance the stability of catalytic systems for processes like olefin polymerization. acs.org

The fundamental difference lies in their mechanism of action: this compound is the catalyst itself, whereas Tris(pyridyl)borates are ligands that modify the catalytic properties of a metal center.

Table 3: Comparison of Borate-Based Compounds in Catalysis

| Feature | This compound | Tris(pyridyl)borates (Tpyb) |

| Compound Type | Borate Ester | Anionic Tridentate Ligand |

| Catalytic Role | Direct Lewis Acid Catalyst/Reagent | Ligand for Metal-Based Catalysts |

| Mechanism | Activates substrates via Lewis acidic boron center | Modulates electronic and steric properties of a metal center |

| Structural Feature | B(OSiMe₃)₃ | Tripodal, scorpionate structure with three pyridyl donors |

| Key Property | Source of boron and trimethylsilyl groups nbinno.com | Strong σ-donor, sterically tunable rsc.org |

| Typical Application | Rearrangement reactions nbinno.com | Olefin polymerization, functional materials rsc.orgacs.org |

Industrial and Pharmaceutical Applications of Organoborates as Reagents and Catalysts

Organoboron compounds are exceptionally valuable in both industrial and pharmaceutical settings due to their versatility, stability, and the low toxicity of their byproducts. dergipark.org.tr Their applications range from reagents in large-scale chemical synthesis to key components in medicinal chemistry. dergipark.org.trresearchgate.net

Industrial Applications: In industry, organoboranes are fundamental reagents for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The most prominent example is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which uses boronic acids and is a cornerstone of modern organic synthesis for producing complex molecules. dergipark.org.tr Organoboranes are also used for selective reductions and hydroboration reactions, which provide access to a wide array of functional groups with high stereoselectivity. dergipark.org.tracs.org

Pharmaceutical Applications: The unique electronic properties of boron have made organoboron compounds attractive scaffolds in drug discovery. nih.gov The boron atom in these compounds can form stable, reversible covalent bonds with biological targets, leading to potent enzyme inhibitors. nih.gov This has resulted in several FDA-approved drugs containing boron. For example, Bortezomib is a proteasome inhibitor used to treat multiple myeloma, and Tavaborole is an antifungal agent. nih.gov The development of organoboron compounds as catalysts for peptide synthesis and the total synthesis of natural products further highlights their importance in the pharmaceutical industry. nih.gov Organoboron reagents are integral to the large-scale synthesis of many active pharmaceutical ingredients (APIs). dergipark.org.tr

Table 4: Selected Applications of Organoborates in Industry and Pharmaceuticals

| Application Area | Type of Organoborate | Specific Use / Example | Reference(s) |

| Industrial Synthesis | Boronic Acids/Esters | Suzuki-Miyaura cross-coupling reactions | dergipark.org.tr |

| Industrial Synthesis | Organoboranes | Reagents for selective reductions and hydroboration | dergipark.org.tracs.org |

| Pharmaceuticals | Dipeptide Boronic Acid | Bortezomib (Velcade®) for multiple myeloma | nih.gov |

| Pharmaceuticals | Benzoxaborole | Tavaborole (Kerydin®) for onychomycosis | nih.gov |

| Pharmaceuticals | Boronic Acids | Catalysts for amide and ester formation in API synthesis | nih.gov |

| Drug Discovery | Various | Scaffolds for enzyme inhibitors and medicinal chemistry | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Tris(trimethylsilyl) Borate (B1201080) Derivatives for Specialized Applications

The development of derivatives from the basic Tris(trimethylsilyl) borate structure is a nascent yet promising field of research. The goal is to fine-tune the molecule's properties to meet the demands of specialized applications, particularly in next-generation energy storage systems. Current research largely centers on TMSB itself, but the potential for creating advanced derivatives by modifying its fundamental structure is a key area for future exploration.

One prospective research direction involves the synthesis of unsymmetrical silyl (B83357) borates, where one or two of the trimethylsilyl (B98337) (TMS) groups are replaced with other functional silyl or organic groups. For instance, incorporating fluoroalkylsilyl groups could enhance the oxidative stability of the molecule, making it suitable for high-voltage cathode materials that operate beyond the electrochemical window of conventional electrolytes. Similarly, attaching polymerizable groups could allow for the in-situ formation of a cross-linked, stable solid-electrolyte interphase (SEI) on the electrode surface.